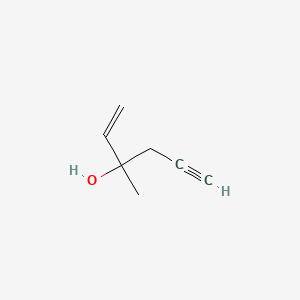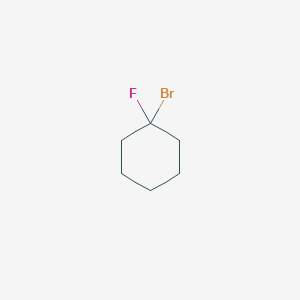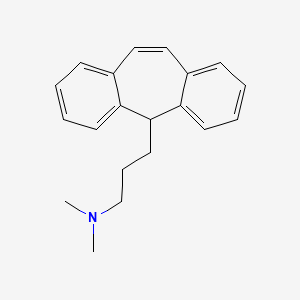
2-Nitrobenzene-1,4-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrobenzene-1,4-disulfonic acid is an organic compound with the molecular formula C6H5NO8S2. It is characterized by the presence of a benzene ring substituted with a nitro group (-NO2) and two sulfonic acid groups (-SO3H) at the 1 and 4 positions. This compound is commonly used in various chemical processes and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Nitrobenzene-1,4-disulfonic acid can be synthesized through the sulfonation of 2-nitrotoluene. The process involves the following steps:
Sulfonation: 2-nitrotoluene is treated with sulfuric acid to introduce sulfonic acid groups at the 1 and 4 positions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation and oxidation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrobenzene-1,4-disulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro and sulfonic acid groups influence the reactivity of the benzene ring, directing electrophilic substitution to specific positions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo further oxidation to form different oxidation states of the nitro group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine) and nitrating agents under acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation: Sodium hypochlorite or other strong oxidizing agents are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Reduction: The major product is 2-aminobenzene-1,4-disulfonic acid.
Oxidation: Various oxidized forms of the nitro group can be obtained.
Aplicaciones Científicas De Investigación
2-Nitrobenzene-1,4-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-nitrobenzene-1,4-disulfonic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid groups enhance the compound’s solubility and reactivity. These interactions facilitate various chemical transformations and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrobenzene-1,3-disulfonic acid
- 2-Nitrobenzene-1,2-disulfonic acid
- 4-Nitrotoluene-2-sulfonic acid
Uniqueness
2-Nitrobenzene-1,4-disulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both nitro and sulfonic acid groups at the 1 and 4 positions makes it particularly useful in electrophilic aromatic substitution reactions and as an intermediate in the synthesis of complex organic molecules.
Propiedades
Número CAS |
119-00-6 |
|---|---|
Fórmula molecular |
C6H5NO8S2 |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
2-nitrobenzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H5NO8S2/c8-7(9)5-3-4(16(10,11)12)1-2-6(5)17(13,14)15/h1-3H,(H,10,11,12)(H,13,14,15) |
Clave InChI |
HXSUIALMWGBDEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
![1H-Pyrrole, 1-[(triethylstannyl)methyl]-](/img/structure/B14755314.png)


![N-(6-Aminohexyl)-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxamide](/img/structure/B14755329.png)






